molecular formula C11H12BrClO2 B2702709 tert-Butyl 2-bromo-4-chlorobenzoate CAS No. 1873791-28-6

tert-Butyl 2-bromo-4-chlorobenzoate

Cat. No.: B2702709
CAS No.: 1873791-28-6
M. Wt: 291.57
InChI Key: DVBLOOUJHBSMDI-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-chlorobenzoate is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-bromo-4-chlorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-4-chlorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzoates with different functional groups.

    Reduction: Formation of tert-butyl 2-bromo-4-chlorobenzyl alcohol.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

tert-Butyl 2-bromo-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-chlorobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The ester group can be hydrolyzed or reduced, resulting in the formation of alcohols or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-2-chlorobenzoate
  • tert-Butyl 2-bromoacetate
  • tert-Butyl bromoacetate

Uniqueness

tert-Butyl 2-bromo-4-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl ester group also imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-bromo-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLOOUJHBSMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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